Cas no 87-56-9 ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid)

Furfural chloric acid, also known as mucochloric acid, is used in organic synthesis and pharmaceuticals. It is a white or yellowish crystalline powder, stable in air, but easy to deliquesce< Br>
(2Z)-2,3-dichloro-4-oxobut-2-enoic acid structure
87-56-9 structure
(2Z)-2,3-dichloro-4-oxobut-2-enoic acid
87-56-9
C4H2Cl2O3
168.962879657745
MFCD00006966
34423
87572521

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Properties

Names and Identifiers

    • 2,3-Dichloro-4-oxobut-2-enoic acid
    • 2,3-Dichloro-4-oxo-2-butenoic acid
    • Mucochloric Acid
    • 2,3-dichloro-4-oxo-cis-crotonic acid
    • 3,4-dichloro-5-hydroxy-5H-furan-2-one
    • aldehydodichloromaleicacid
    • Dichloromalealdehyde acid
    • Dichloromalealdehydicaicd
    • Kyselina mukochlorova
    • MUCOCHLORICAICD
    • Mucochlorsure
    • M0472
    • NCGC00258857-01
    • CHEMBL1879926
    • (Z)-2,3-dichloro-4-oxobut-2-enoic acid
    • C4H2Cl2O3
    • NCGC00256418-01
    • MUCOCHLORIC ACID [HSDB]
    • CAS-87-56-9
    • Dichloromalealdehydic acid
    • 3,4-Dichloro-2-hydroxycrotonolactonic acid
    • DTXSID7020423
    • NSC-15905
    • F3202-0514
    • (Z)-Dichloro-4-oxomalealdehydic acid
    • 2,3-Dichloromaleic aldehyde acid
    • alpha,beta-Dichloro-beta-formyl acrylic acid
    • (2Z)-2,3-Dichloro-4-oxo-2-butenoic acid
    • 5I5877JHIW
    • Malealdehydic acid, dichloro-4-oxo-, (Z)-
    • .alpha.,.beta.-Dichloro-.beta.-formylacrylic acid
    • 3,4-Dichloro-2-hydroxycrotonolactone
    • WLN: VHYGUYGVQ
    • Acrylic acid,3-dichloro-3-formyl-
    • NSC-35058
    • 2-Butenoic acid,3-dichloro-4-oxo-
    • Q1951666
    • EC 201-752-4
    • CCRIS 6597
    • EINECS 201-752-4
    • NSC-56325
    • AKOS000269580
    • 2,3-dichloro-4-oxobutenoic acid
    • MFCD00135465
    • UNII-5I5877JHIW
    • NSC56325
    • chlorslimsyre-
    • DTXCID70423
    • STL194279
    • MUCOCHLORIC ACID [MI]
    • 2-Butenoic acid, 2,3-dichloro-4-oxo-, (Z)-
    • 2-Butenoic acid,3-dichloro-4-oxo-, (Z)-
    • Kyselina mukochlorova [Czech]
    • Tox21_201305
    • NSC15905
    • LS-7318
    • NSC 15905
    • 57697-64-0
    • NCGC00249023-01
    • VU0513135-1
    • alpha,beta-Dichloro-beta-formylacrylic acid
    • AI3-26601
    • Malealdehydic acid, dichloro-
    • Aldehydodichloromaleic acid
    • NSC35058
    • NSC244774
    • HSDB 7230
    • 87-56-9
    • AS-10985
    • SCHEMBL202877
    • 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)-
    • (2Z)-2,3-dichloro-4-oxobut-2-enoic acid
    • Tox21_302857
    • D97737
    • NSC-244774
    • C4-H2-Cl2-O3
    • (Z)-2,3-Dichloro-4-oxo-2-butenoic acid
    • NCGC00164222-01
    • 4-03-00-01720 (Beilstein Handbook Reference)
    • LUMLZKVIXLWTCI-IHWYPQMZSA-N
    • BRN 1705641
    • (2Z)-2,3-Dichloro-4-oxo-2-butenoic acid (ACI)
    • 2-Butenoic acid, 2,3-dichloro-4-oxo-, (Z)- (ZCI)
    • Malealdehydic acid, dichloro- (7CI, 8CI)
    • Mucochloric acid (6CI)
    • α,β-Dichloro-β-formylacrylic acid
    • 2-Butenoic acid, 2,3-dichloro-4-oxo-, (Z)
    • 3,4-Dichloro-2-hydroxycrotonlactonic acid
    • 2-Butenoic acid,2,3-dichloro-4-oxo-, (2Z)-
    • (Z)-2,3-Dichloro-4-oxo-2-butenoic Acid; Dichloromalealdehydic Acid; 2,3-Dichloromaleic Aldehyde Acid; Dichloromalealdehydic Acid; a,ss-Dichloro-ss-formylacrylic Acid;
    • Malealdehydic acid, dichloro-4-oxo-, (Z)-(9CI)
    • Malealdehydic acid, dichloro-(8CI)
    • Acrylic acid, 2,3dichloro3formyl
    • Mucochline
    • alpha,betaDichlorobetaformylacrylic acid
    • 2,3Dichloromaleic aldehyde acid
    • (Z)2,3Dichloro4oxo2butenoic acid
    • 2,3Dichloro4oxobutenoic acid
    • A13-26601
    • alpha,betaDichlorobetaformyl acrylic acid
    • 2,3Dichloro4oxo2butenoic acid
    • 2-Butenoic acid, 2,3-dichlor-4-oxo-, (Z)-
    • +Expand
    • MFCD00006966
    • LUMLZKVIXLWTCI-IHWYPQMZSA-N
    • 1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
    • C(/Cl)(\C(=O)O)=C(/Cl)\C=O
    • 1705641

Computed Properties

  • 167.93800
  • 1
  • 3
  • 2
  • 167.9380993g/mol
  • 9
  • 173
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1.2
  • 0
  • 54.4

Experimental Properties

  • 0.95910
  • 54.37000
  • 6297
  • 1.4730 (estimate)
  • Soluble in hot water
  • 238.75°C (rough estimate)
  • 124.0 to 128.0 deg-C
  • Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • 27g/l
  • White crystal or light yellow powder, with pungent smell [1]
  • 2.4 (27g/l, H2O, 20℃)
  • Slightly soluble in water, soluble in hot water \ hot benzene \ ethanol [5]
  • 1.85

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Security Information

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Customs Data

  • 29183000
  • China Customs Code:

    29183000

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ozone Catalysts: Nickel ,  Silica Solvents: Water ;  5 h, pH 7, 1 atm, 20 ± 1 °C
Reference
Ozone Initiated Ni/Metal Oxide Catalyzed Conversion of 1,2-Dichlorobenzene to Mucochloric Acid in Aqueous Solutions
Chetty, Estelle C.; et al, Industrial & Engineering Chemistry Research, 2012, 51(7), 2864-2873

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ozone Catalysts: Vanadium oxide (V2O5) (alumina loaded) Solvents: Water ;  5 h, 20 °C
Reference
Efficient conversion of 1,2-dichlorobenzene to mucochloric acid with ozonation catalyzed by V2O5 loaded metal oxides
Chetty, Estelle C.; et al, Applied Catalysis, 2012, 117, 117-118

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of 2-amino-5-chloropyrimidine
Yanagita, Masaichi, Yakugaku Zasshi, 1952, 72, 1383-4

Synthetic Circuit 4

Reaction Conditions
Reference
Analgesic Effects of 5-Alkyloxy-4-amino-2(5H)-furanones as Cholecystokinin-2 Antagonists
Lattmann, Eric; et al, Archiv der Pharmazie (Weinheim, 2016, 349(6), 456-465

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetraethylammonium tetrafluoroborate ,  Water ,  Oxygen Solvents: Acetonitrile ;  6 h
Reference
Electron transfer and subsequent reactions during electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid
Devyatova, N. F.; et al, Russian Chemical Bulletin, 2009, 58(5), 908-919

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ozone Catalysts: Alumina ,  Nickel Solvents: Water ;  5 h, pH 5, 1 atm, 20 ± 1 °C
Reference
Ozone Initiated Ni/Metal Oxide Catalyzed Conversion of 1,2-Dichlorobenzene to Mucochloric Acid in Aqueous Solutions
Chetty, Estelle C.; et al, Industrial & Engineering Chemistry Research, 2012, 51(7), 2864-2873

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ozone Catalysts: Manganese ;  24 h, rt
Reference
Ozone initiated oxidation of 1,2-dichlorobenzene catalyzed by manganese loaded gamma alumina and silica
Mkhize, Nomthandazo ; et al, Catalysis Today, 2022, 388, 388-389

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) ,  Hydrochloric acid
Reference
A novel chiral 5-[(-)-bornyloxy]-3,4-dichloro-2(5H)-furanone: the efficient optically pure synthesis and stereospecific tandem Michael addition-elimination reaction
Chen, Qing Hua; et al, Chinese Chemical Letters, 1993, 4(8), 675-8

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Raw materials

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Preparation Products

(2Z)-2,3-dichloro-4-oxobut-2-enoic acid Related Literature